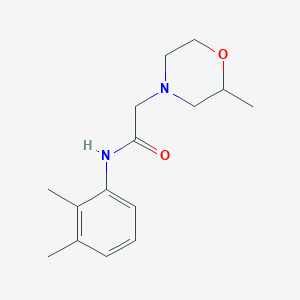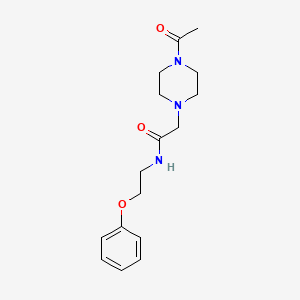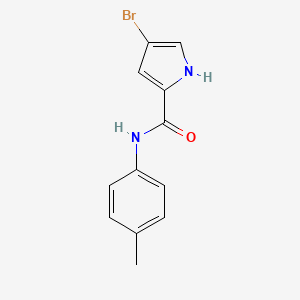![molecular formula C12H8F2N4S B7462606 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied extensively in the laboratory.
作用机制
The mechanism of action of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves the selective inhibition of CDK4 activity. This compound binds to the ATP-binding site of CDK4, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition of CDK4 activity prevents the progression of the cell cycle and ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its ability to inhibit CDK4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to be effective in reducing the size of tumors in animal models.
实验室实验的优点和局限性
One of the major advantages of using 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine in laboratory experiments is its selectivity for CDK4. This compound has been shown to be highly specific for CDK4, and does not inhibit the activity of other kinases. This selectivity makes it an ideal tool for studying the role of CDK4 in various cellular processes.
One of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research involving 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine. One area of research is the development of new compounds that are more effective at inhibiting CDK4 activity. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for cancer and other diseases.
Conclusion
This compound is a heterocyclic compound that has been extensively studied in scientific research. This compound has been shown to be effective at inhibiting CDK4 activity, and has a variety of other biochemical and physiological effects. While there are some limitations to using this compound in laboratory experiments, it remains an important tool for studying the role of CDK4 in various cellular processes.
合成方法
The synthesis of 4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine involves several steps. The first step is the synthesis of 2,4-difluorobenzene thiol, which is then reacted with 2-chloro-3-methylpyrazine to form 2-(2,4-difluorophenyl)sulfanyl-3-methylpyrazine. This intermediate compound is then reacted with 2-cyano-3,4-dihydropyrimidine to form the final product, this compound.
科学研究应用
4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to be effective in inhibiting the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Inhibition of CDK4 activity has been shown to be effective in preventing the proliferation of cancer cells.
属性
IUPAC Name |
4-(2,4-difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4S/c1-18-11-8(5-17-18)12(16-6-15-11)19-10-3-2-7(13)4-9(10)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOQUQNUKDVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)SC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)

